molecular formula C12H27BrSi B3049593 Bromo(tributyl)silane CAS No. 2116-80-5

Bromo(tributyl)silane

Cat. No.: B3049593
CAS No.: 2116-80-5
M. Wt: 279.33 g/mol
InChI Key: NIRUTWLZGUITFB-UHFFFAOYSA-N
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Description

Bromo(tributyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three butyl groups and one bromine atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations. The molecular formula of this compound is C12H27BrSi.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(tributyl)silane can be synthesized through the reaction of tributyltin hydride with bromine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as hexane or toluene. The general reaction scheme is as follows:

(C4H9)3SnH + Br2 → (C4H9)3SiBr + HBr\text{(C4H9)3SnH + Br2 → (C4H9)3SiBr + HBr} (C4H9)3SnH + Br2 → (C4H9)3SiBr + HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts to enhance the reaction rate and selectivity is also common. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Bromo(tributyl)silane undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form tributylsilane.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Reduction Reactions: Often performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed:

    Substitution Reactions: Formation of tributylsilanol, tributylsilane ethers, or tributylsilane amines.

    Reduction Reactions: Formation of tributylsilane.

    Oxidation Reactions: Formation of tributylsilanol or siloxane derivatives.

Scientific Research Applications

Bromo(tributyl)silane has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules to enhance their stability or alter their reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of specialty chemicals, including siloxanes and silanes, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Bromo(tributyl)silane exerts its effects involves the formation of a silicon-carbon bond through nucleophilic substitution or addition reactions. The silicon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is leveraged in various synthetic applications to introduce the tributylsilyl group into organic molecules.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, forming new silicon-carbon or silicon-heteroatom bonds.

    Addition Reactions: The silicon atom can form bonds with unsaturated carbon atoms, leading to the formation of new carbon-silicon bonds.

Comparison with Similar Compounds

    Bromotrimethylsilane: Similar in structure but with three methyl groups instead of butyl groups.

    Chlorotributylsilane: Contains a chlorine atom instead of a bromine atom.

    Iodotributylsilane: Contains an iodine atom instead of a bromine atom.

Uniqueness of Bromo(tributyl)silane: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The larger butyl groups also influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where bulkier substituents are advantageous.

Properties

IUPAC Name

bromo(tributyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BrSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRUTWLZGUITFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555995
Record name Bromo(tributyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2116-80-5
Record name Bromo(tributyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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